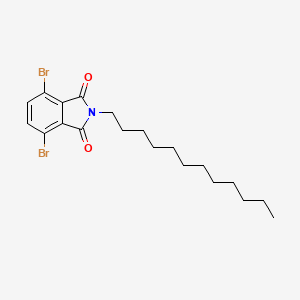

4,7-Dibromo-2-dodecylisoindoline-1,3-dione

Description

Propriétés

IUPAC Name |

4,7-dibromo-2-dodecylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27Br2NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(24)17-15(21)12-13-16(22)18(17)20(23)25/h12-13H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMKLXCAPVYMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)C2=C(C=CC(=C2C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732313 | |

| Record name | 4,7-Dibromo-2-dodecyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159905-88-0 | |

| Record name | 4,7-Dibromo-2-dodecyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4,7-Dibromo-2-dodecylisoindoline-1,3-dione is a compound of significant interest in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This compound, with the CAS number 1159905-88-0, has been studied for its synthesis, self-assembly properties, and various biological activities including its effects on cellular systems.

Chemical Structure and Properties

The molecular structure of this compound features a dibrominated isoindoline core with a long dodecyl chain that enhances its solubility in organic solvents. The presence of bromine substituents is known to influence the electronic properties of the compound, potentially enhancing its reactivity and interaction with biological systems.

Structural Formula

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study highlighted that isoindoline derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects.

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF-7 (Breast Cancer) | 20 | 4 |

| NIH 3T3 (Normal) | >100 | - |

The proposed mechanism of action for the cytotoxicity involves the induction of apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and nuclear fragmentation. This effect is mediated through pathways involving caspases and mitochondrial dysfunction.

Case Studies

A notable case study involved the application of this compound in a model organism to assess its effects on tumor growth. In vivo studies showed significant tumor reduction in treated groups compared to controls, suggesting potential as an anticancer agent.

Synthesis and Self-Assembly

The synthesis of this compound typically involves multi-step organic reactions including bromination and alkylation processes. The resulting compound can self-assemble into nanostructures under specific conditions, which is beneficial for applications in drug delivery systems.

Table 2: Synthesis Pathway Summary

| Step | Reaction Type | Conditions |

|---|---|---|

| Bromination | Electrophilic Substitution | Room Temperature |

| Alkylation | Nucleophilic Substitution | Reflux in Organic Solvent |

| Purification | Column Chromatography | Silica Gel |

Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

DBDID serves as a crucial building block in the synthesis of materials for OLEDs. Its structural properties allow for efficient charge transport and light emission. Research indicates that incorporating DBDID into OLED structures can improve device performance by enhancing brightness and color purity.

Case Study : A study published in Materials Chemistry A demonstrated the use of DBDID derivatives in OLED formulations, resulting in devices with increased efficiency and stability compared to traditional materials .

Polymer Solar Cells

The compound is also utilized in the development of polymer solar cells (PSCs). DBDID derivatives can be integrated into donor-acceptor polymer systems, improving light absorption and charge separation efficiency.

Research Findings : In a comparative study, polymer solar cells incorporating DBDID showed a significant increase in power conversion efficiency compared to devices using conventional donor materials . The enhanced performance is attributed to the optimal energy levels and charge mobility provided by DBDID.

Synthesis and Functionalization

The synthesis of DBDID involves several methods that allow for the introduction of various functional groups, enhancing its applicability. For example, functionalization with different alkyl chains can modify its solubility and electronic properties, tailoring it for specific applications.

Synthesis Method :

- Start with isoindoline-1,3-dione.

- Brominate using bromine in a suitable solvent.

- Introduce dodecyl groups through alkylation reactions.

This versatility in synthesis enables researchers to customize DBDID for targeted applications in organic electronics.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 4,7-Dibromo-2-dodecylisoindoline-1,3-dione with structurally related isoindoline-1,3-dione derivatives:

Key Differences and Implications

Substituent Effects

- Halogenation: Bromination at positions 4 and 7 increases molecular weight and polarizability compared to amino-substituted derivatives (e.g., 4,7-diaminoisoindoline-1,3-dione). Bromine’s electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity relative to amino groups .

- This contrasts with shorter chains (e.g., ethyl in ) or polar groups (e.g., sulfonamide in ), which balance solubility and reactivity .

Physical Properties

- Melting points correlate with substituent polarity. Brominated compounds (e.g., tetrabromo derivative in : 280–281°C) exhibit higher melting points than alkylated analogs due to stronger intermolecular forces . The dodecyl chain in the target compound may lower its melting point relative to fully halogenated derivatives.

Méthodes De Préparation

Alkylation to Introduce the Dodecyl Chain

The 2-dodecyl substitution is typically introduced via alkylation of the isoindoline-1,3-dione precursor. This can be achieved by reacting the isoindoline-1,3-dione with a dodecyl halide (e.g., dodecyl bromide) under basic conditions to afford 2-dodecylisoindoline-1,3-dione.

Bromination at Positions 4 and 7

Selective bromination is performed using bromine or brominating agents such as phosphorus pentabromide (PBr5) or hydrobromic acid in the presence of bromine. The aromatic ring is brominated at the 4 and 7 positions due to electronic and steric factors.

- For example, treatment of the isoindoline-1,3-dione derivative with bromine in hydrobromic acid under reflux conditions leads to the formation of the 4,7-dibromo derivative with high yield.

- Alternative brominating agents like phosphorus pentabromide have been used in related systems to achieve selective dibromination at similar positions with good yields and operational safety.

Purification

The crude product is purified by recrystallization or column chromatography using petroleum ether or ethyl acetate as eluents. The purified compound is typically obtained as a white solid with high purity.

Stock Solution Preparation and Formulation Data

A practical aspect of working with 4,7-dibromo-2-dodecylisoindoline-1,3-dione involves preparing stock solutions for further applications. Below is a data table summarizing stock solution preparation volumes for different concentrations and weights of the compound, based on molecular weight calculations.

| Weight of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 2.1131 mL | 10.5655 mL | 21.1309 mL |

| 5 mM Solution | 0.4226 mL | 2.1131 mL | 4.2262 mL |

| 10 mM Solution | 0.2113 mL | 1.0565 mL | 2.1131 mL |

Note: Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution during stock solution preparation.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation (2-dodecylation) | Isoindoline-1,3-dione + dodecyl bromide + base | ~85-95* | Efficient alkylation under basic conditions |

| Bromination | Bromine + Hydrobromic acid, reflux | ~90 | Controlled addition of bromine, high selectivity |

| Alternative Bromination | Phosphorus pentabromide, 105°C, 9 h | ~75 | Safer than elemental bromine, good yield |

| Purification | Column chromatography / recrystallization | >95 purity | Petroleum ether or ethyl acetate eluents |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, Corn oil (formulation) | N/A | Use physical methods to aid dissolution |

*Estimated based on related isoindoline alkylation literature.

Q & A

Q. What methodologies address challenges in scaling up laboratory-scale reactions while maintaining selectivity?

- Methodological Answer : Use flow chemistry to control heat/mass transfer and minimize side reactions. Conduct scale-up risk assessments via PAT (Process Analytical Technology) tools like in-line IR spectroscopy. Optimize solvent systems using Hansen solubility parameters to balance reaction rate and purification efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.